Quinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Valuable Bioactive Compounds

Quinic acid serves as a vital precursor molecule in the biosynthesis of several important compounds with potential health benefits. One prominent example is chlorogenic acid, an ester formed between quinic acid and caffeic acid. Chlorogenic acid is abundant in coffee and has been linked to various health benefits, including anti-inflammatory and antioxidant properties [].

Research also explores quinic acid's role in the production of other bioactive compounds like quinine, an anti-malarial drug, and theanine, an amino acid found in green tea known for its potential neurological effects [, ].

Understanding Plant Physiology and Defense Mechanisms

Quinic acid plays a significant role in plant metabolism. Studies investigate its involvement in various physiological processes, including photosynthesis, respiration, and carbon allocation within the plant [].

Additionally, research explores the role of quinic acid in plant defense mechanisms. Studies suggest it might contribute to plant resistance against herbivores and microbial pathogens [].

Development of Functional Foods and Nutraceuticals

Quinic acid's potential health benefits have sparked interest in its use as a functional food ingredient or nutraceutical. Research investigates its effects on various health markers, including blood sugar control, inflammation, and cognitive function [].

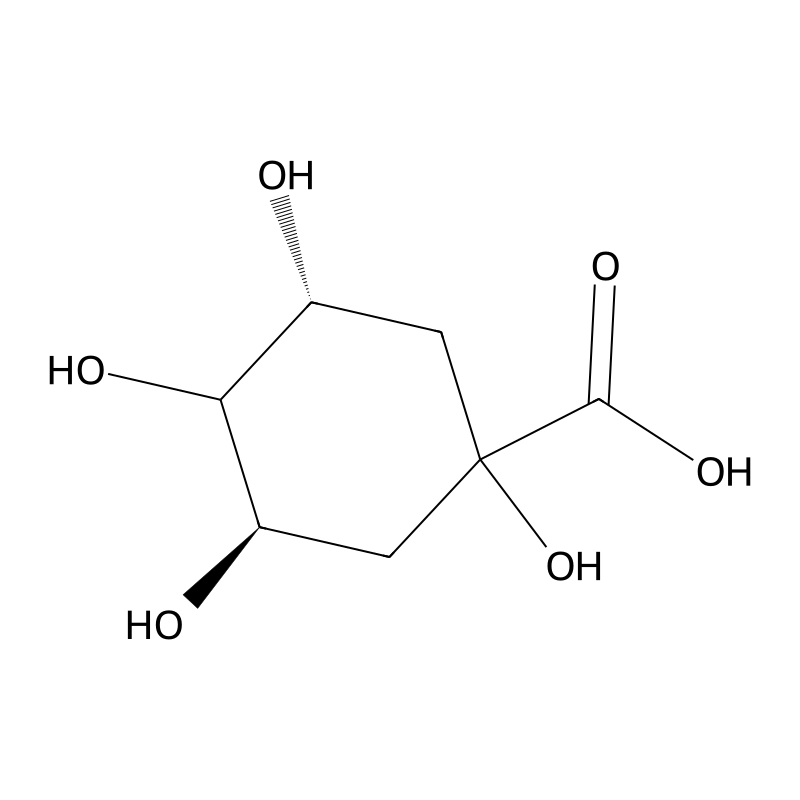

Quinic acid is a bicyclic organic compound classified as a cyclitol, specifically a cyclic polyol and cyclohexanecarboxylic acid. It is represented by the molecular formula and appears as a colorless solid. Quinic acid is naturally extracted from various plant sources, including cinchona bark, coffee beans, and Eucalyptus globulus, and plays a significant role in the perceived acidity of coffee beverages . Its historical significance dates back to 1790 when it was first isolated by German pharmacist Friedrich Christian Hofmann .

- Research suggests quinic acid may play a role in plant defense mechanisms.

- However, the specific details of its mechanism of action in this context require further investigation.

Quinic acid undergoes several chemical transformations. It can be oxidized to form gallic acid through dehydrogenation . Additionally, it participates in various reactions as a chiral building block in synthetic organic chemistry. For instance, quinic acid can react with acetaldehyde to form several products, which are important in the synthesis of pharmaceuticals .

Quinic acid exhibits notable biological activities. It has been identified as an astringent and is utilized in various medicinal applications. Its derivatives have shown antifungal properties and mechanisms of action that contribute to its potential therapeutic uses . Furthermore, quinic acid is involved in metabolic pathways, including its transformation into hippuric acid .

Quinic acid can be synthesized through several methods:

- Natural Extraction: Obtained from plant sources such as cinchona bark and coffee beans.

- Synthetic Methods: One common synthetic route involves the hydrolysis of chlorogenic acid, which is prevalent in coffee .

- Biosynthesis: In biological systems, quinic acid is synthesized from glucose through pathways involving erythrose 4-phosphate and phosphoenol pyruvate .

Quinic acid serves multiple applications across various fields:

- Pharmaceuticals: It is a key starting material for synthesizing antiviral drugs like Oseltamivir, used to treat influenza A and B .

- Food Industry: Quinic acid contributes to the flavor profile of coffee and is associated with its acidity.

- Chemical Synthesis: As a chiral reagent, it plays a crucial role in asymmetric synthesis processes .

Research has indicated that quinic acid interacts with various compounds during roasting processes in coffee. For example, its concentration increases as chlorogenic acids break down during roasting, influencing the flavor and aroma of coffee . Studies also suggest that quinic acid's presence affects the perceived acidity of coffee beverages when cooled or reheated .

Quinic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Caffeic Acid | Phenolic Acid | Exhibits strong antioxidant properties |

| Chlorogenic Acid | Ester of Quinates | Precursor to quinic acid; significant in coffee flavor |

| Gallic Acid | Tricarboxylic Acid | Derived from quinic acid; known for its antimicrobial effects |

| Citric Acid | Tricarboxylic Acid | Commonly found in citrus fruits; vital for metabolic processes |

Quinic acid's uniqueness lies in its role as both a natural product and a synthetic precursor in pharmaceutical applications, distinguishing it from other similar compounds that may not share these dual functionalities.

Hydrophilic Interaction Liquid Chromatography has emerged as the gold standard for quinic acid analysis due to its exceptional compatibility with highly polar compounds [1] [2]. The technique utilizes polar stationary phases, most commonly ZIC-cHILIC (zwitterionic covalently bonded hydrophilic interaction chromatography), which provides optimal retention and separation of quinic acid from matrix components [1].

The ZIC-cHILIC column demonstrates superior performance when coupled with gradient elution using acetonitrile and aqueous phosphate buffer at pH 6 [1]. Under these conditions, quinic acid elutes as a symmetric peak at approximately 12 minutes, achieving baseline separation from interfering compounds with a total analysis time of 60 minutes [1]. The method exhibits excellent linearity over the range of 200-600 μg/mL with a correlation coefficient (r²) of 0.999 [1].

Detection limits achieved through Hydrophilic Interaction Liquid Chromatography with ultraviolet detection reach 15 μg/mL, while precision and accuracy parameters demonstrate relative standard deviations below 10% and recovery rates of 100 ± 1% [1]. These performance characteristics make the method suitable for quantitative analysis in complex food matrices including fruit juices, coffee, and wine products [1].

| Method | Column Type | Mobile Phase | Detection Limit | Quantification Range | Matrix Effects | Key Advantages |

|---|---|---|---|---|---|---|

| HILIC-HPLC/MS/MS | ZIC-cHILIC | Acetonitrile/aqueous phosphate buffer pH 6 | LOD: 15 μg/mL | 200-600 μg/mL | Minimal in food matrices | Direct injection, no derivatization |

| LC-MS/MS with TSKgel Amide-80 | TSKgel Amide-80 (4.6 x 150 mm, 3 μm) | Acetonitrile/water 55/45 (v/v) + 50 mM NH₄OAc | S/N = 263.4 at 0.04 μg/mL | 0.4-10 μg/mL | Addressed by internal standard | High sensitivity, excellent repeatability |

| UHPLC-ESI-MS/MS | Shimadzu LCMS 8040 | Methanol-water + 0.1% formic acid | LOD: 0.014 mg/mL | LOQ: 0.046 mg/mL | RSD < 10% | Multiple analyte detection |

| Waters ACQUITY UPLC-QDa | ACQUITY Premier CSH Phenyl-Hexyl | Not specified | Not specified | Not specified | Reduced by mass detection | Rapid analysis < 11 min |

High Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) provides enhanced selectivity and sensitivity for quinic acid determination [3]. The TSKgel Amide-80 column (4.6 × 150 mm, 3 μm particle size) represents a specialized Hydrophilic Interaction Liquid Chromatography stationary phase optimized for quinic acid analysis [3]. Operating under isocratic conditions with a mobile phase composition of acetonitrile/water (55:45, v/v) containing 50 millimolar ammonium acetate achieves exceptional separation efficiency [3].

Mass spectrometric detection employs multiple reaction monitoring mode with negative electrospray ionization, monitoring the transition from the molecular ion at m/z 191 to characteristic fragment ions at m/z 93 [3]. The method achieves remarkable sensitivity with signal-to-noise ratios exceeding 263.4 at concentrations as low as 0.04 μg/mL [3]. Calibration curves demonstrate excellent linearity over the range 0.4-10 μg/mL using quadratic equations that provide superior correlation coefficients compared to linear models [3].

The Ultra High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry platform offers enhanced throughput and resolution for quinic acid analysis [4]. Modern instruments such as the Shimadzu LCMS 8040 model provide optimized electrospray conditions including desolvation line temperature of 250°C, heat block temperature of 400°C, and nitrogen flow rates of 3 L/min for nebulizing gas and 15 L/min for drying gas [4]. These parameters ensure optimal ionization efficiency and minimize matrix-induced signal suppression effects [4].

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance spectroscopy provides unparalleled capabilities for stereochemical characterization of quinic acid and its diastereomers [5] [6]. The technique exploits the distinctive coupling patterns and chemical shift differences that arise from the specific three-dimensional arrangements of functional groups around the cyclohexane ring system [5].

Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the three hydroxyl-bearing carbons H-3, H-4, and H-5, which appear in the range τ = 5.6-6.2 (equivalent to 3.8-4.4 ppm in modern notation) [5]. The multiplicity patterns provide crucial stereochemical information, with trans-diaxial proton couplings exhibiting large coupling constants of approximately 9.0 Hz, while diequatorial or axial-equatorial configurations show smaller couplings of 3-6 Hz [5].

| Nucleus | Position | Chemical Shift (ppm) | Coupling Constants (Hz) | Multiplicity Description | Diagnostic Features |

|---|---|---|---|---|---|

| ¹H NMR | H-3 | 3.95 (quartet) | J = 9.0, 3.0 | Quartet due to vicinal couplings | Characteristic of cyclohexane chair |

| ¹H NMR | H-4 | 4.16 (quartet) | J = 9.0, 3.0 | Skewed quartet (non-first order) | Most downfield proton |

| ¹H NMR | H-5 | 3.74 (quartet) | J = 9.0, 3.0 | Overlapping with H-3 | Overlapping signals challenge |

| ¹³C NMR | C-1 (COOH) | 179.8 | N/A | Quaternary carbon | Carboxyl carbon |

| ¹³C NMR | C-3 | 73.2 | N/A | Methine carbon (OH) | Secondary alcohol |

The H-4 proton consistently appears as the most downfield signal due to its axial orientation and the deshielding effect of the adjacent carboxyl group [5]. First-order analysis predicts a quartet pattern for H-4, although deviations from ideal coupling are frequently observed due to non-first-order effects resulting from similar chemical shifts of coupled protons [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift assignments that reflect the electronic environment of each carbon atom [6]. The carboxyl carbon C-1 appears at approximately 179.8 ppm, while the hydroxyl-bearing carbons C-3, C-4, and C-5 resonate in the range 72-76 ppm [6]. The methylene carbons C-2 and C-6 appear upfield at approximately 37 ppm, consistent with their aliphatic nature [6].

Advanced two-dimensional Nuclear Magnetic Resonance techniques including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Nuclear Overhauser Effect Spectroscopy enable complete structural assignment and stereochemical determination [7]. These methods prove particularly valuable for distinguishing between quinic acid diastereomers that exhibit similar one-dimensional spectra but differ in their spatial arrangements [8].

The application of Gauge-Independent Atomic Orbital calculations provides theoretical validation of experimental Nuclear Magnetic Resonance data [6]. Density Functional Theory calculations at the B3LYP/6-311++G** level accurately predict chemical shifts and coupling constants, enabling confident structural assignments for unknown quinic acid derivatives [6].

Stable Isotope Dilution Analysis for Food Matrix Quantification

Stable Isotope Dilution Analysis represents the most sophisticated approach for accurate quinic acid quantification in complex food matrices [9]. The method employs uniformly labeled ¹³C-quinic acid as an internal standard, which exhibits identical chemical behavior to the analyte while providing mass spectrometric discrimination [9].

The technique effectively eliminates matrix effects, ionization suppression, and analytical losses that commonly compromise quantitative accuracy in conventional methods [9]. The labeled internal standard compensates for variations in extraction efficiency, chromatographic recovery, and ionization responses that result from matrix components [9].

Commercial availability of ¹³C₃-quinic acid and ¹³C₆-quinic acid standards enables method implementation across diverse analytical laboratories [10]. The isotopically labeled compounds maintain chemical purity exceeding 95% with isotopic enrichment typically above 98%, ensuring minimal contribution from unlabeled material [10].

Method validation demonstrates exceptional performance characteristics across various food matrices [9]. Applications to instant coffee samples reveal quinic acid concentrations of 64.4 and 63.6 g/kg powder, while red wine analysis yields concentrations of 24.0 and 25.1 mg/L [9]. Cloudy apple juice samples contain substantially higher levels ranging from 1493.3 to 1705.2 mg/L [9].

The analytical procedure involves addition of the isotopically labeled internal standard to the sample prior to extraction and analysis [9]. High Performance Liquid Chromatography separation followed by mass spectrometric detection monitors both the native quinic acid (m/z 191) and the labeled standard (m/z 194 for ¹³C₃-quinic acid) [9]. Quantification calculations utilize the peak area ratio between analyte and internal standard, corrected for the known isotopic purity and added amount [9].

Detection limits achieved through Stable Isotope Dilution Analysis reach 0.5 ng/mL, representing a significant improvement over conventional methods [11]. The wide dynamic range accommodates concentrations spanning more than four orders of magnitude, enabling analysis from trace levels in biological fluids to high concentrations in processed foods [11].

Matrix-specific method development addresses the unique challenges presented by different food types [12]. Potato flesh analysis demonstrates quinic acid concentrations ranging from 11-95 mg/100 g dry weight, while processed potato purees contain 11-22 mg/100 g dry weight [12]. These applications highlight the method's versatility across diverse sample types and concentration ranges [12].

Challenges in Diastereomer Differentiation and Isomeric Resolution

The analytical differentiation of quinic acid diastereomers represents one of the most demanding challenges in natural product analysis [13] [8]. Quinic acid possesses eight possible stereoisomers, including the naturally occurring (-)-quinic acid and seven additional diastereomers that arise through epimerization during thermal processing or chemical synthesis [13].

| Stereoisomer | Occurrence | MS Fragmentation Pattern | Chromatographic Separation Challenge | Analytical Method Preference |

|---|---|---|---|---|

| (-)-Quinic acid (natural) | Natural form, widely distributed | m/z 191 → 93, 85, 127 | Reference compound | All methods applicable |

| epi-Quinic acid | Thermal processing product | m/z 191 → different fragmentation | Moderate separation difficulty | LC-MS/MS preferred |

| muco-Quinic acid | Thermal processing product | m/z 191 → characteristic fragments | Difficult to separate | LC-MS/MS with fragmentation |

| scyllo-Quinic acid | Thermal processing product | m/z 191 → unique fragments | Challenging separation | MS/MS fragmentation |

Tandem mass spectrometry provides the most reliable method for diastereomer identification and quantification [8]. Each stereoisomer exhibits characteristic fragmentation patterns that enable unambiguous identification despite identical molecular weights [8]. The collision-induced dissociation spectra reveal distinct fragmentation pathways that reflect the different stereochemical arrangements around the cyclohexane ring [8].

Natural (-)-quinic acid produces characteristic fragment ions at m/z 93, 85, and 127 through well-established fragmentation mechanisms [8]. The epi-quinic acid diastereomer exhibits altered fragmentation patterns with different relative intensities and additional fragment ions that distinguish it from the natural isomer [8]. Similar characteristic differences enable identification of muco-quinic acid, cis-quinic acid, and scyllo-quinic acid [8].

Chromatographic separation of quinic acid diastereomers requires careful optimization of stationary phase chemistry and mobile phase composition [14]. Conventional reversed-phase chromatography fails to provide adequate resolution due to the similar polarities of the diastereomers [14]. Hydrophilic Interaction Liquid Chromatography offers improved selectivity, although baseline separation of all eight stereoisomers remains challenging [14].

The development of chiral stationary phases specifically designed for cyclitol separation represents an active area of research [15]. These specialized phases exploit subtle differences in hydrogen bonding patterns and steric interactions to achieve enhanced stereoisomer resolution [15]. However, the commercial availability of such phases remains limited, restricting their widespread application [15].

Matrix effects present additional complications in diastereomer analysis [16]. Food processing generates multiple quinic acid stereoisomers simultaneously, creating complex mixtures that challenge both chromatographic separation and mass spectrometric identification [16]. The presence of structurally related compounds such as shikimic acid and dehydroquinic acid further complicates the analytical matrix [16].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 44 companies with hazard statement code(s):;

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (80%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

77-95-2

36413-60-2

Wikipedia

Use Classification

Dates

Characterization of polyphenol oxidase from purple sweet potato (Ipomoea batatas L. Lam) and its affinity towards acylated anthocyanins and caffeoylquinic acid derivatives

Andrea Torres, Guillermo Aguilar-Osorio, Michelle Camacho, Francisco Basurto, Arturo Navarro-OcanaPMID: 33823400 DOI: 10.1016/j.foodchem.2021.129709

Abstract

Biochemical characterization of polyphenol oxidase (PPO) present in purple sweet potato (PSP) is a key step in developing efficient methodologies to control oxidative damage caused by this enzyme to the valuable components of PSP, such as caffeoylquinic acid derivatives and acylated anthocyanins. Thus, this work focused on the assessment of the effects of pH, temperature, and chemical agents on the PPO activity as well as characterization of the PPO substrate specificity towards major phenolic compounds found in PSP. The optimum conditions of enzyme activity were pH 7 and a temperature range of 20-30 °C at which phenolic substrates were oxidized with 72.5-99.8% yield. Znions remarkably reduced PPO activity while Cu

ions improved enzyme performance. The highest substrate preference was shown for 3,4,5-tri-caffeoylquinic and 3,5-di-caffeoylquinic acid, followed by 5-caffeoylquinic and caffeic acid, 3,4- and 4,5-di-caffeoylquinic acids, peonidin-3-caffeoyl-p-hydroxybenzoyl-sophoroside-5-glucoside. The highest Km values were found for 4,5-feruloyl-caffeoylquinic acid and catechol.

Effect of in vitro gastro-intestinal digestion on the phenolic composition and antioxidant capacity of Burdock roots at different harvest time

Daniela D Herrera-Balandrano, Trust Beta, Zhi Chai, Xiaoxiao Zhang, Ying Li, Wuyang HuangPMID: 33915426 DOI: 10.1016/j.foodchem.2021.129897

Abstract

The current study aimed to evaluate how the harvest time affects the phenolic composition in Burdock root flours (BRF) and how these phenolics are influenced by the gastro-intestinal digestive environment. Burdock roots were harvested in 2020 in Jiangsu Province in June (B1), July (B2) and August (B3). The main phenolic, 5-O-caffeoylquinic acid (5-CQA) decreased after in vitro digestion from 1.14 to 0.22 mg/g (B1 < B2 < B3). Total phenolic content of BRF was 61% lower after in vitro digestion whereas 5-CQA bioaccessibility remained at about 60%. Twelve other phenolic compounds were tentatively identified after in vitro digestion. An average reduction in antioxidant capacity of 27% and 10% was observed for DPPH and ABTS, respectively. In conclusion, data demonstrated that phenolic composition, bioaccessibility and antioxidant capacity of Burdock roots harvested at different times were subject to the influence of in vitro gastrointestinal digestion.Hydrothermal Processing and In Vitro Simulated Human Digestion Affects the Bioaccessibility and Bioactivity of Phenolic Compounds in African Pumpkin (

Siphosanele Mafa Moyo, June C Serem, Megan J Bester, Vuyo Mavumengwana, Eugenie KayitesiPMID: 34500636 DOI: 10.3390/molecules26175201

Abstract

The African pumpkin () contains bioactive phenolic compounds that may assist in reducing oxidative stress in the human body. The leaves are mainly consumed after boiling in water for a specific time; this hydrothermal process and conditions of the gastrointestinal tract may affect the presence and bioactivity of phenolics either positively or negatively. In this study, the effects of hydrothermal processing (boiling) and in vitro simulated human digestion on the phenolic composition, bioaccessibility and bioactivity in African pumpkin were investigated in comparison with those of spinach (

). A high-resolution ultra-performance liquid chromatography, coupled with diode array detection, quadrupole time-of-flight and mass spectrometer (UPLC-DAD-QTOF-MS) was used to profile phenolic metabolites. Metabolites such as 3-caffeoylquinic acid, 5-caffeoylquinic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid and 4,5-dicaffeoylquinic acid were highly concentrated in the boiled vegetable extracts compared to the raw undigested and all digested samples. The majority of African pumpkin and spinach extracts (non-digested and digested) protected Deoxyribonucleic acid (DNA), (mouse fibroblast) L929 and human epithelial colorectal adenocarcinoma (Caco-2) cells from 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH)-induced oxidative damage. From these results, the consumption of boiled African pumpkin leaves, as well as spinach, could be encouraged, as bioactive metabolites present may reduce oxidative stress in the body.

Transcriptome-Wide Identification and Quantification of Caffeoylquinic Acid Biosynthesis Pathway and Prediction of Its Putative BAHDs Gene Complex in

Sivagami-Jean Claude, Sunmi Park, Seon-Joo ParkPMID: 34199260 DOI: 10.3390/ijms22126333

Abstract

The phenylpropanoid pathway is a major secondary metabolite pathway that helps plants overcome biotic and abiotic stress and produces various byproducts that promote human health. Its byproduct caffeoylquinic acid is a soluble phenolic compound present in many angiosperms. Hydroxycinnamate-CoA shikimate/quinate transferase is a significant enzyme that plays a role in accumulating CQA biosynthesis. This study analyzed transcriptome-wide identification of the phenylpropanoid to caffeoylquinic acid biosynthesis candidate genes inflowers and leaves. Transcriptomic analyses of the flowers and leaves showed a differential expression of the PPP and CQA biosynthesis regulated unigenes. An analysis of PPP-captive unigenes revealed a major duplication in the following genes:

, 120 unigenes in leaves and 76 in flowers;

, 169 unigenes in leaves and 140 in flowers;

, 41 unigenes in leaves and 27 in flowers; and

, 12 unigenes in leaves and 4 in flowers. The phylogenetic analysis revealed 82 BAHDs superfamily members in leaves and 72 in flowers, among which five unigenes encode for

and three for

. The three

are common to both leaves and flowers, whereas the two

were specialized for leaves. The pattern of

synthesis was upregulated in flowers, whereas

was expressed strongly in the leaves of

. Overall,

,

, and

are expressed strongly in flowers and CAA and

show more expression in leaves. As a result, the quantification of

and

indicates that CQA biosynthesis is more abundant in the flowers and synthesis of caffeic acid in the leaves of

.

Inhibitory mechanism of xanthine oxidase activity by caffeoylquinic acids in vitro

Yin Wan, Jin Qian, Yizhen Li, Yuefeng Shen, Yanru Chen, Guiming Fu, Mingyong XiePMID: 34146563 DOI: 10.1016/j.ijbiomac.2021.06.075

Abstract

In this study, the inhibitory activities of eight caffeoylquinic acids (CQAs) against xanthine oxidase (XOD) in vitro were investigated, and the interaction mechanisms between each compound and XOD were studied. HPLC and fluorescence spectra showed that the inhibitory activities of dicaffeoylquinic acids (diCQAs) were higher than that of monocaffeoylquinic acids (monoCQAs), due to the main roles of hydrophobic interaction and hydrogen bond between XOD and diCQAs. Both the binding constant and the lowest binding energy data indicated that the affinities of diCQAs to XOD were stronger than that of monoCQAs. Circular dichroism showed that the structure of XOD was compacted with the increased of α-helix content, resulting in decreased enzyme catalytic activity. Molecular docking revealed that CQAs preferentially bind to the flavin adenine dinucleotide region in XOD. These results provided the mechanisms of CQAs on inhibiting XOD and the further utilization of CQAs as XOD inhibitors to prevent hyperuricemia.Inhibition of desmoglein-1 by aspirin leads to synthetic lethality of keratinocytes in Shuanghuanglian-induced cutaneous eruption response

Pengwei Zhuang, Lijuan Xie, Yidan Zhang, Yu Yuan, Hui Liu, Chenghao Bi, Huan Zhao, Yubo Li, Yanjun ZhangPMID: 34126182 DOI: 10.1016/j.toxlet.2021.06.005

Abstract

Cutaneous eruptions caused by the combination of Chinese and Western medicine have attracted widespread attention; however, the underlying mechanism remains unclear. This study aimed to evaluate the potential mechanism of cutaneous eruptions in vivo and in vitro using the combination of Shuanghuanglian injection powder (SHL) and aspirin (ASA) as an example. ASA and SHL co-administration induced inflammatory responses in HaCat cells, as evidenced by marked increases in the expression of IL-4 and TNF-α, and the level of apoptosis. Additionally, histopathological investigation of mice skin tissues showed local inflammatory cell infiltration. Western boltting was used to detect the effects of ASA on desmoglein-1 (DSG1) expression; we found that DSG1 expression was down-regulated in vivo and in vitro. Finally, the key components of SHL were administered to HaCat cells with down-regulated DSG1; it was seen that neochlorogenic acid and rutin have a significant effect on HaCat cell apoptosis. These results demonstrate that DSG1 deficiency is a potential cause of cutaneous eruptions caused by the combination of SHL and ASA, and neochlorogenic acid and rutin are the main allergenic components. This study provides a new research strategy for the safety evaluation of integrated traditional Chinese and Western medicine.Cell-free Biosynthesis of Chlorogenic Acid Using a Mixture of Chassis Cell Extracts and Purified Spy-Cyclized Enzymes

Fu-Xing Niu, Zhi-Bo Yan, Yuan-Bin Huang, Jian-Zhong LiuPMID: 34237214 DOI: 10.1021/acs.jafc.1c03309

Abstract

A novel cell-free biosynthesis system based on a mixture of chassis cell extracts and purified Spy-cyclized enzymes (CFBS-mixture) was developed. As a demonstration, the CFBS-mixture was applied to chlorogenic acid (CGA) biosynthesis. The mix-and-match and Plackett-Burman experiments demonstrated thathydroxycinnamate-CoA quinate transferase and

-hydroxyphenylacetate 3-hydroxylase were the key enzymes for the production of CGA. After optimization of the concentrations of the biosynthetic enzymes in the CFBS-mixture reaction using the Plackett-Burman experimental design and the path of the steepest ascent, 711.26 ± 15.63 mg/L CGA was produced after 16 h, which is 71.1-fold the yield obtained using the conventional crude extract-based CFBS and 9.1-fold the reported yield obtained using the living cells. Based on the CFBS-mixture results, the production of CGA was further enhanced in engineered

. The CFBS-mixture strategy is highly effective and will be useful for high-level CFBS of natural products.

Targeted and nontargeted metabolomics analysis for determining the effect of storage time on the metabolites and taste quality of keemun black tea

Ai Huang, Zongde Jiang, Meng Tao, Mingchun Wen, Zhipeng Xiao, Lan Zhang, Minyu Zha, Jiayu Chen, Zhengquan Liu, Liang ZhangPMID: 33945989 DOI: 10.1016/j.foodchem.2021.129950

Abstract

The black tea could be stored for a long time, and subsequently affects the flavor characteristics. In the present study, the effects of storage years (1, 2, 3, 4, 5, 10, 17 and 20 years) on the chemical profiling and taste quality of keemun black tea (KBT) were compared by metabolomics and quantitative sensory evaluation. The main polyphenols were degraded during the storing, especially 10-year storage, but caffeine and theobromine were stable. The intensity of bitterness, astringency, umami was negatively correlated to storage years, with correlation coefficient at -0.95, -0.91 and -0.83 respectively, whereas sweetness had positive correlation coefficient at 0.74. Quinic acid, galloylated catechins, linolenic acid, linoleic acid, malic acid, palamitic acid, and theaflavin-3́-gallate were marker compounds which were responsible for distinguishing short and long time preserved KBT. The contents of fatty acids were positively correlated to storage time and sweet intensity.In vitro inhibition of shikimate hydroxycinnamoyltransferase by acibenzolar acid, the first metabolite of the plant defence inducer acibenzolar-S-methyl

Jonathan Negrel, Agnès Klinguer, Marielle AdrianPMID: 33836466 DOI: 10.1016/j.plaphy.2021.03.050